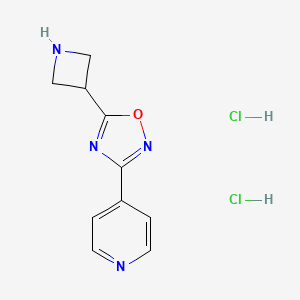
4-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride
Overview
Description
4-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride is a chemical compound with the molecular formula C10H10N4O·2HCl and a molecular weight of 275.14 g/mol. This compound is characterized by its unique structure, which includes an azetidine ring, an oxadiazole ring, and a pyridine ring, making it a valuable subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: . Common synthetic routes include:
Condensation Reactions: These reactions involve the condensation of appropriate precursors to form the oxadiazole ring.
Cyclization Reactions: Cyclization steps are employed to form the azetidine and pyridine rings.
Hydrochloride Formation: The final step involves the formation of the dihydrochloride salt to improve the compound's stability and solubility.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring purity and yield optimization. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 4-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to reduce specific functional groups within the compound.
Substitution Reactions: Substitution reactions can be employed to replace certain atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, 4-(5-azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It can serve as a probe to investigate enzyme activities and binding affinities.
Medicine: In the medical field, this compound has potential applications in drug discovery and development. Its structural features make it a candidate for the design of new therapeutic agents targeting various diseases.
Industry: In industry, this compound is used in the production of advanced materials and chemical sensors. Its properties make it suitable for applications in material science and sensor technology.
Mechanism of Action
The mechanism by which 4-(5-azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-(azetidin-3-yl)-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)morpholine dihydrochloride: This compound shares structural similarities with 4-(5-azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride but has a morpholine ring instead of a pyridine ring.
3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: This compound features a furazan ring and an amino group, differing from the pyridine ring in the original compound.
Uniqueness: this compound is unique due to its combination of azetidine, oxadiazole, and pyridine rings. This combination provides distinct chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
5-(azetidin-3-yl)-3-pyridin-4-yl-1,2,4-oxadiazole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O.2ClH/c1-3-11-4-2-7(1)9-13-10(15-14-9)8-5-12-6-8;;/h1-4,8,12H,5-6H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHHVNJCBOSFLCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=NC(=NO2)C3=CC=NC=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl 7-(hydroxymethyl)-5,9-dioxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B1448216.png)
![2-(tert-Butoxycarbonyl)-5-(9H-fluorene-9-ylmethoxycarbonyl)-2,5-diazabicyclo[4.1.0]heptane](/img/structure/B1448217.png)

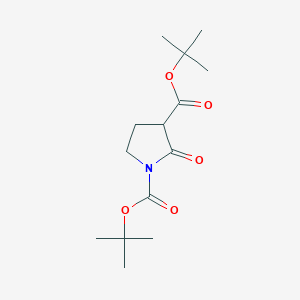
![5H,6H,7H-cyclopenta[b]pyridine-7-carboxylic acid hydrochloride](/img/structure/B1448222.png)

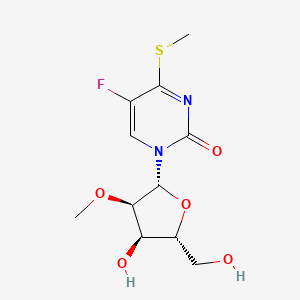
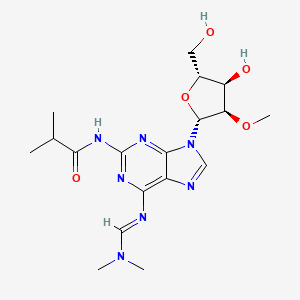

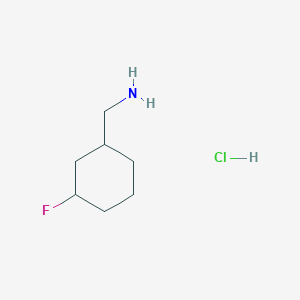
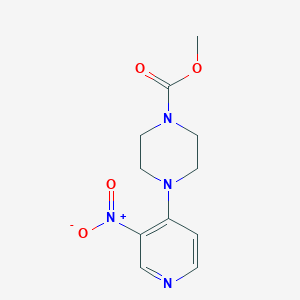

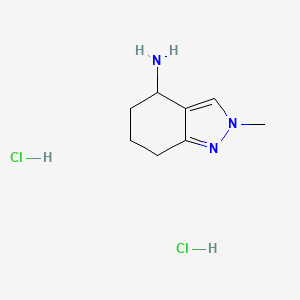
![tert-butyl N-[(2-aminopyridin-3-yl)methyl]carbamate](/img/structure/B1448238.png)
